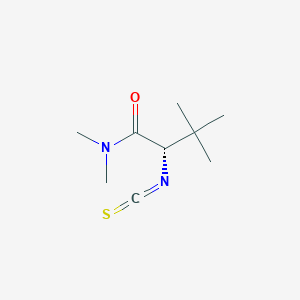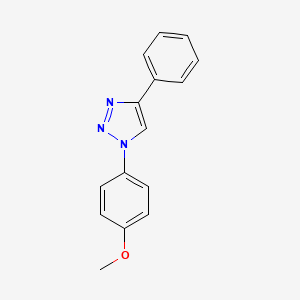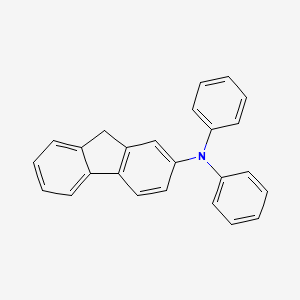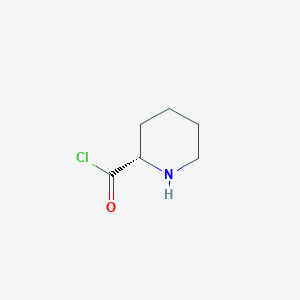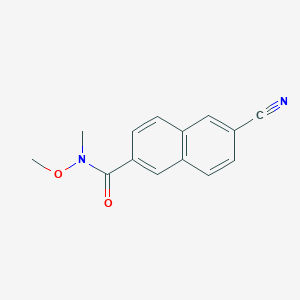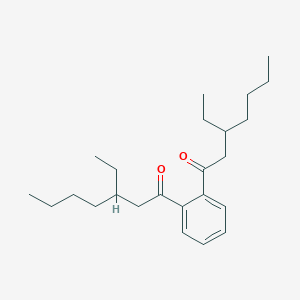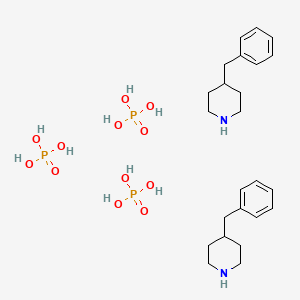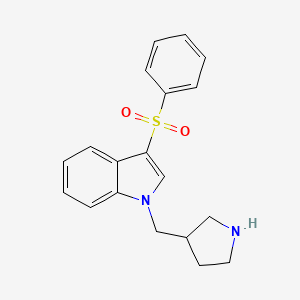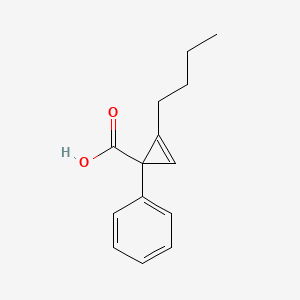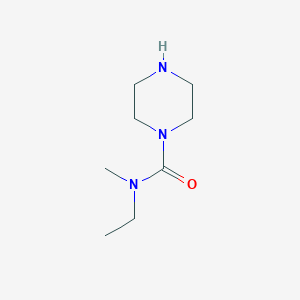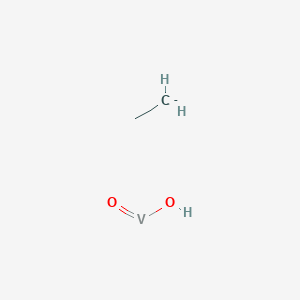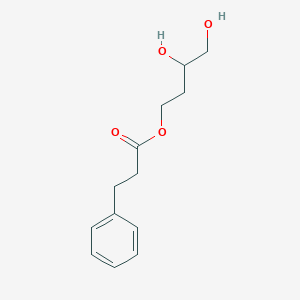
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-1H-imidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4,5-diphenyl-1H-imidazole and 2,4,6-trinitrophenol. 4,5-Diphenyl-1H-imidazole is a heterocyclic compound with a molecular formula of C15H12N2, known for its applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazole typically involves the cyclization of benzil with ammonium acetate in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of 4,5-diphenyl-1H-imidazole follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield . The production of 2,4,6-trinitrophenol is carried out in specialized facilities designed to handle the highly exothermic nitration reaction safely .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.
Major Products Formed
4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.
2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
2,4,6-Trinitrophenol is primarily used in:
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar compounds include 2,4,5-triphenylimidazole and 4,5-diphenylimidazol-1,2,3-triazole.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
4,5-Diphenyl-1H-imidazole is unique due to its structural features, which allow for diverse chemical modifications and applications . Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
2,4,6-Trinitrophenol is unique for its high explosive properties and its ability to undergo multiple nitration reactions . Its stability and reactivity make it a valuable compound in explosive formulations .
Properties
CAS No. |
676265-81-9 |
|---|---|
Molecular Formula |
C21H15N5O7 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |
InChI Key |
XQDDQDQWQCWKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


